molecular formula C20H17P B15090396 Phosphine, (2-ethenylphenyl)diphenyl- CAS No. 17165-18-3

Phosphine, (2-ethenylphenyl)diphenyl-

Cat. No.: B15090396
CAS No.: 17165-18-3
M. Wt: 288.3 g/mol
InChI Key: UOYOTHRZSRWQNP-UHFFFAOYSA-N
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Description

Phosphine, (2-ethenylphenyl)diphenyl- is an organophosphorus compound with the molecular formula C20H17P. It is also known as diphenylphosphinostyrene. This compound is characterized by the presence of a phosphine group attached to a 2-ethenylphenyl group and two phenyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, (2-ethenylphenyl)diphenyl- can be synthesized through several methods:

Industrial Production Methods

Industrial production of phosphine, (2-ethenylphenyl)diphenyl- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-ethenylphenyl)diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides

    Radical Reactions: Photoredox catalysts, electrochemical conditions

Major Products

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Phosphine derivatives

    Radical Reactions: Various radical products depending on the reaction conditions

Mechanism of Action

The mechanism of action of phosphine, (2-ethenylphenyl)diphenyl- involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phosphine group can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Phosphine, (2-ethenylphenyl)diphenyl- can be compared with other similar compounds such as:

Uniqueness

Phosphine, (2-ethenylphenyl)diphenyl- is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

17165-18-3

Molecular Formula

C20H17P

Molecular Weight

288.3 g/mol

IUPAC Name

(2-ethenylphenyl)-diphenylphosphane

InChI

InChI=1S/C20H17P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H2

InChI Key

UOYOTHRZSRWQNP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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